
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide
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Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide is a useful research compound. Its molecular formula is C15H13BrN4OS and its molecular weight is 377.26. The purity is usually 95%.
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Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.
Structural Overview
The compound features a unique combination of heterocyclic structures, primarily consisting of:
- Pyrazole : A five-membered ring with two nitrogen atoms.
- Thiophene : A five-membered ring containing sulfur.
- Bromonicotinamide : A derivative of nicotinic acid with a bromine substituent.
This structural diversity contributes to its varied biological activities, which are explored in the following sections.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on benzofuran–pyrazole derivatives have shown broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial and fungal strains .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound 9 | 9.80 | DNA gyrase B inhibition |
Compound 11d | 20 | Antimicrobial |
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been extensively studied. Notably, some compounds demonstrated DPPH scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging capabilities . This suggests that this compound may possess similar antioxidant properties.
Anti-inflammatory Effects
In vitro studies have shown that pyrazole derivatives can exhibit significant anti-inflammatory effects. For example, certain compounds demonstrated HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . This indicates potential applications in treating inflammatory conditions.
Synthesis and Evaluation
A review of recent developments in the synthesis of pyrazole derivatives highlights their promising biological activities . For instance, the synthesis of this compound can be achieved through various methods, enhancing its pharmacological profile.
In Silico Studies
Computational studies have also been employed to predict the biological activity of this compound. Molecular docking studies suggest that the compound may interact effectively with targets involved in various disease pathways, including antimicrobial resistance mechanisms .
Properties
IUPAC Name |
5-bromo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4OS/c16-13-6-12(7-17-8-13)15(21)18-9-14(11-2-5-22-10-11)20-4-1-3-19-20/h1-8,10,14H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVISCKDKMUKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.